molecular formula C26H34N4O9 B8176063 Thalidomide-Piperazine-PEG3-COOH

Thalidomide-Piperazine-PEG3-COOH

Cat. No.: B8176063
M. Wt: 546.6 g/mol
InChI Key: KQWKQFKAFTXKFT-UHFFFAOYSA-N
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Description

Thalidomide-Piperazine-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-Piperazine-PEG3-COOH involves several key steps:

    Thalidomide Derivative Preparation: The initial step involves the synthesis of a Thalidomide derivative that can be linked to a piperazine moiety.

    Piperazine Conjugation: The Thalidomide derivative is then conjugated with piperazine under controlled conditions to form the Thalidomide-Piperazine intermediate.

    PEG3 Linker Addition: The intermediate is further reacted with a PEG3 (polyethylene glycol) linker, which enhances the solubility and stability of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-Piperazine-PEG3-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Thalidomide-Piperazine-PEG3-COOH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalidomide-Piperazine-PEG3-COOH involves its role as a PROTAC. The compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome . This targeted degradation mechanism allows for the selective removal of specific proteins within cells, making it a powerful tool for research and potential therapeutic applications.

Comparison with Similar Compounds

Thalidomide-Piperazine-PEG3-COOH is unique due to its specific combination of Thalidomide, piperazine, and PEG3 linker. Similar compounds include:

    Thalidomide-Piperazine-PEG2-COOH: Similar structure but with a shorter PEG2 linker.

    Lenalidomide-Piperazine-PEG3-COOH: Uses Lenalidomide instead of Thalidomide as the cereblon ligand.

    Pomalidomide-Piperazine-PEG3-COOH: Incorporates Pomalidomide as the cereblon ligand.

These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which can influence their efficacy and applications.

Properties

IUPAC Name

3-[2-[2-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O9/c31-22-4-3-21(24(34)27-22)30-25(35)19-2-1-18(17-20(19)26(30)36)29-8-6-28(7-9-29)10-12-38-14-16-39-15-13-37-11-5-23(32)33/h1-2,17,21H,3-16H2,(H,32,33)(H,27,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWKQFKAFTXKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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